
1-(2,2-Dimethylthiomorpholin-4-yl)-3-fluoropropan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2-Dimethylthiomorpholin-4-yl)-3-fluoropropan-2-ol is a synthetic organic compound characterized by a thiomorpholine ring substituted with a dimethyl group and a fluoropropanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Dimethylthiomorpholin-4-yl)-3-fluoropropan-2-ol typically involves the reaction of 2,2-dimethylthiomorpholine with a fluorinated propanol derivative under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Common reaction conditions include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a form suitable for further applications.
化学反応の分析
Types of Reactions
1-(2,2-Dimethylthiomorpholin-4-yl)-3-fluoropropan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its chemical properties.
Substitution: The fluorine atom in the propanol moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
1-(2,2-Dimethylthiomorpholin-4-yl)-3-fluoropropan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(2,2-Dimethylthiomorpholin-4-yl)-3-fluoropropan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application and the nature of the molecular targets.
類似化合物との比較
Similar Compounds
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- 1-(2,2-dimethylpropanoyl)-N-{2-methyl-4-[(thiomorpholin-4-yl)carbonyl]phenyl}piperidine-3-carboxamide
Uniqueness
1-(2,2-Dimethylthiomorpholin-4-yl)-3-fluoropropan-2-ol is unique due to its specific combination of a thiomorpholine ring with a fluoropropanol moiety. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications where such characteristics are desired.
特性
分子式 |
C9H18FNOS |
|---|---|
分子量 |
207.31 g/mol |
IUPAC名 |
1-(2,2-dimethylthiomorpholin-4-yl)-3-fluoropropan-2-ol |
InChI |
InChI=1S/C9H18FNOS/c1-9(2)7-11(3-4-13-9)6-8(12)5-10/h8,12H,3-7H2,1-2H3 |
InChIキー |
QZYAAHRVYOUGIT-UHFFFAOYSA-N |
正規SMILES |
CC1(CN(CCS1)CC(CF)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{1-[(2-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B15271740.png)


![N-[(3-Bromothiophen-2-yl)methyl]-4-methylpyridin-3-amine](/img/structure/B15271760.png)
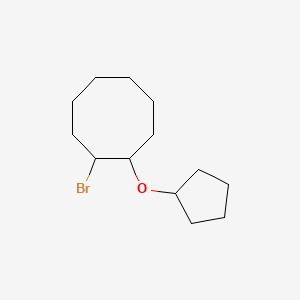
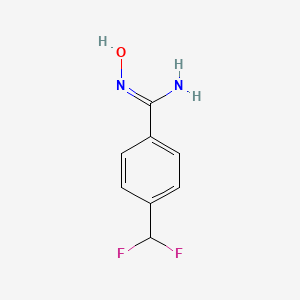
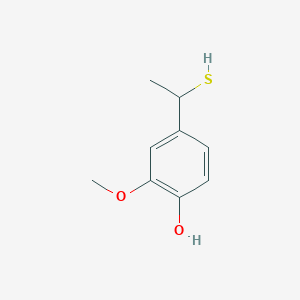
![N-Ethyl-N-{3-[(2-methylpropyl)amino]propyl}methanesulfonamide](/img/structure/B15271785.png)

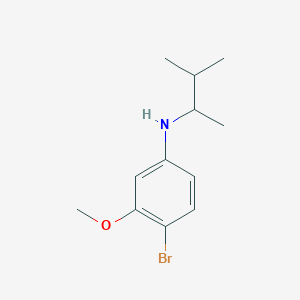
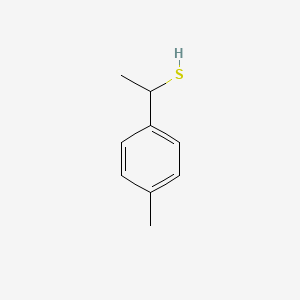


![1-{[1-(3-Chlorophenyl)propyl]amino}propan-2-ol](/img/structure/B15271833.png)
